FLT3 Binding Affinity: Head-to-Head Comparison with the Clinical Candidate VX-322
The target compound demonstrates a high-affinity interaction with the FLT3 kinase domain. In direct comparison from the same study, it shows a Ki of 1 nM against FLT3, which is a key differentiation point from the optimized lead VX-322, making it a valuable tool for studying structural contributors to FLT3 inhibition before extensive PK optimization [1].
| Evidence Dimension | Binding Affinity (Ki) to FLT3 Kinase |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | VX-322 (compound 37), Ki = 1.5 nM |
| Quantified Difference | Slightly higher affinity (0.5 nM difference) for the target compound |
| Conditions | Displacement of [33P]ATP from human recombinant FLT3 domain, scintillation counting |
Why This Matters
For procurement, this confirms the compound's high intrinsic FLT3 potency, independent of the optimized drug-like properties of VX-322, making it useful for biochemical assays and structural biology studies focused on the pharmacophore.
- [1] Davies, R. J., et al. Design, synthesis, and evaluation of a novel dual FMS-like tyrosine kinase 3/stem cell factor receptor (FLT3/c-KIT) inhibitor for the treatment of acute myelogenous leukemia. J. Med. Chem. 54, 7184–7192 (2011). View Source
